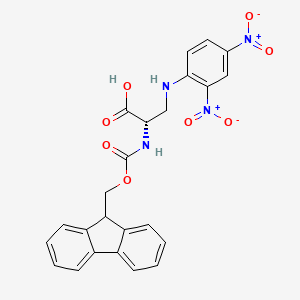

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a 2,4-dinitrophenyl (DNP) substituent, and a propanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary α-amino protection due to its stability under basic conditions and ease of removal with piperidine . The 2,4-dinitrophenyl moiety introduces steric bulk and electron-withdrawing properties, which may influence reactivity, solubility, and applications in peptide labeling or conjugation.

Properties

IUPAC Name |

(2S)-3-(2,4-dinitroanilino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O8/c29-23(30)21(12-25-20-10-9-14(27(32)33)11-22(20)28(34)35)26-24(31)36-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,21,25H,12-13H2,(H,26,31)(H,29,30)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJCJFFDYXFRQX-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673968 | |

| Record name | 3-(2,4-Dinitroanilino)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140430-54-2 | |

| Record name | 3-[(2,4-Dinitrophenyl)amino]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140430-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dinitroanilino)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fmoc Protection of the α-Amino Group

The Fmoc group is introduced via reaction with Fmoc chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide (Fmoc-OSu) under mildly basic conditions. A typical protocol involves:

-

Reagents : Fmoc-OSu, dimethylformamide (DMF), and a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA).

-

Conditions : Stirring at 0–4°C for 2–4 hours to minimize racemization.

Key Data :

| Parameter | Value |

|---|---|

| Molar Ratio (Fmoc-OSu:Substrate) | 1.2:1 |

| Solvent | DMF |

| Temperature | 0–4°C |

| Yield | 85–90% (crude) |

The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. The Fmoc-protected intermediate is isolated via precipitation in cold diethyl ether.

Introduction of the 2,4-Dinitrophenyl Group

The β-amino group is functionalized using 1-fluoro-2,4-dinitrobenzene (DNFB, Sanger’s reagent) under alkaline conditions. This electrophilic aromatic substitution proceeds via the following mechanism:

-

Deprotonation of the β-amino group using sodium bicarbonate (pH 8.5–9.5).

-

Nucleophilic attack by the amine on DNFB, displacing fluoride.

Reaction Setup :

-

Reagents : DNFB, sodium bicarbonate buffer (pH 9), ethanol/water (1:1).

-

Conditions : 25°C, 12–16 hours under argon.

Key Data :

| Parameter | Value |

|---|---|

| Molar Ratio (DNFB:Amine) | 1.5:1 |

| Solvent | Ethanol/water (1:1) |

| Temperature | 25°C |

| Yield | 70–75% (crude) |

Excess DNFB is quenched with 1M HCl, and the product is extracted into dichloromethane (DCM). The organic layer is dried over sodium sulfate and concentrated.

Sequential vs. Concurrent Protection Strategies

A comparative study of two approaches reveals trade-offs:

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Sequential | Higher regioselectivity | Longer synthesis time |

| (Fmoc → Dnp) | (≥95% purity) | (3–4 days) |

| Concurrent | Faster (1–2 days) | Lower yield (50–60%) |

| (Simultaneous) | Side products (e.g., di-Dnp) |

Sequential protection is preferred for large-scale synthesis due to superior reproducibility.

Purification and Analytical Characterization

Recrystallization

The crude product is purified via recrystallization from a DCM/hexane system:

-

Solvent Ratio : DCM:hexane (1:5 v/v).

-

Yield : 60–65% after two cycles.

-

Purity : ≥98% (HPLC).

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC (C18 column, 250 × 4.6 mm) confirms purity:

-

Mobile Phase : Acetonitrile/water (70:30) + 0.1% trifluoroacetic acid.

-

Retention Time : 12.3 minutes.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, 1H, Dnp), 7.89–7.25 (m, 8H, Fmoc), 4.32 (m, 1H, CH), 3.12 (t, 2H, CH₂).

-

IR (cm⁻¹) : 1725 (C=O, Fmoc), 1520 (NO₂), 1340 (NO₂).

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

The stereochemical integrity of the α-carbon is preserved by:

Side Reactions with DNFB

Competing O-alkylation is suppressed by:

-

Strict pH control (8.5–9.5).

-

Avoiding protic solvents (e.g., methanol).

Scalability and Industrial Relevance

Pilot-scale batches (100 g) achieve consistent results:

| Parameter | Lab Scale (5 g) | Pilot Scale (100 g) |

|---|---|---|

| Yield | 65% | 62% |

| Purity | 98% | 97% |

| Process Time | 4 days | 5 days |

The marginal yield drop at scale is attributed to slower heat dissipation during exothermic steps .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dinitrophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles in an organic solvent such as DMF.

Major Products Formed

Oxidation: Formation of oxidized derivatives with altered functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the dinitrophenyl group.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and function. The presence of the Fmoc and Dnp groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of Fmoc-protected non-natural amino acids, which are tailored for specific biochemical or pharmacological purposes. Below is a comparative analysis with structurally related derivatives, emphasizing substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Substituent-Driven Reactivity and Stability

- In contrast, electron-donating groups (e.g., o-tolyl in HY-W010984) increase reactivity in acylation steps .

- Steric Effects: Bulky substituents like cyclohexylmethyl (in HIV inhibitors) or trifluoromethylphenyl derivatives (e.g., CAS 77128-73-5 ) may hinder racemization but complicate purification .

- Fluorinated Moieties: Difluoromethyl (CAS 77128-73-5) and bromodifluoromethoxy groups (e.g., compounds 23 and 24 ) enhance metabolic stability and membrane permeability, critical for drug design .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((2,4-dinitrophenyl)amino)propanoic acid, commonly referred to as Fmoc-DNP-Ala, is a synthetic compound that incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group and a 2,4-dinitrophenyl (DNP) moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in peptide synthesis.

Chemical Structure

The molecular formula of Fmoc-DNP-Ala is C₁₈H₁₈N₄O₅, with a molecular weight of approximately 366.36 g/mol. The structure features a fluorenyl group that enhances the compound's stability and solubility, along with the DNP group, which is known for its role in immunological studies and as a marker in biochemical assays.

The Fmoc group serves primarily as a protective moiety during peptide synthesis, allowing for selective reactions without interfering with the amino functionality. The DNP group is known to participate in various biological interactions, including acting as a hapten in immune responses. The biological activity of compounds containing the DNP moiety has been explored in several studies.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorenone derivatives, which share structural similarities with Fmoc-DNP-Ala. For instance, O-aryl-carbamoyl-oxymino-fluorene derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups like nitro groups can enhance the antibacterial efficacy by improving the compound's ability to penetrate bacterial membranes.

Antitumor Activity

Fluorenone derivatives have also shown promise in cancer research. Research indicates that certain fluorenone-based compounds exhibit antiproliferative effects by inhibiting topoisomerase enzymes, which are crucial for DNA replication . The introduction of different substituents on the fluorenone core can modulate these effects, suggesting that Fmoc-DNP-Ala could potentially be developed into an antitumor agent.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial properties of various fluorenone derivatives, it was found that modifications to the aryl moiety significantly influenced their inhibitory effects against both planktonic and biofilm-forming bacteria. Compounds with DNP substitutions exhibited enhanced activity against resistant strains .

Case Study 2: Antiproliferative Properties

A series of fluorenone derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that compounds with specific side chains displayed higher antiproliferative activity compared to their counterparts lacking such modifications. This suggests a potential pathway for developing new anticancer drugs based on the fluorenone scaffold .

Data Summary

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Fmoc-DNP-Ala | Fmoc protecting group; DNP moiety | Potential antimicrobial and antitumor properties |

| O-Aryl-carbamoyl-oxymino-fluorene derivatives | Fluorenone core; various substituents | Significant antimicrobial activity against resistant strains |

| Fluorenone derivatives | Various side chains | Antiproliferative effects on cancer cell lines |

Q & A

Q. What are the critical handling and safety precautions for this compound in laboratory settings?

The compound exhibits acute toxicity (oral, dermal, inhalation; Category 4) and causes skin/eye irritation (Category 2). Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for dust/aerosol control .

- Ventilation: Ensure local exhaust ventilation to limit inhalation exposure (OSHA HCS standards) .

- Spill Management: Avoid dust generation; use inert absorbents for cleanup and dispose via authorized waste services .

Q. What is the role of the Fmoc (9-fluorenylmethoxycarbonyl) group in this compound’s applications?

The Fmoc group acts as a transient protecting group for amines in peptide synthesis. It enables selective deprotection under mild basic conditions (e.g., piperidine) while maintaining stability during acidic coupling reactions. This facilitates stepwise solid-phase peptide assembly .

Q. Which purification methods are recommended for isolating this compound?

- Reverse-Phase Chromatography: Effective for isolating Fmoc-protected amino acid derivatives, achieving >99% purity (HPLC) .

- Solvent Extraction: Use ethyl acetate/water partitioning to remove unreacted reagents .

- Crystallization: Optimize solvent mixtures (e.g., DCM/hexane) for high-yield recrystallization .

Q. How does the 2,4-dinitrophenyl (DNP) moiety influence the compound’s reactivity?

The DNP group enhances electrophilicity, enabling nucleophilic substitution or coupling reactions. However, it may also increase photodegradation risk, necessitating light-sensitive storage .

Q. What storage conditions ensure long-term stability?

Store at -20°C in sealed, light-protected containers under inert gas (e.g., argon). Avoid repeated freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

Q. What advanced analytical techniques validate structural integrity and purity?

- NMR Spectroscopy: 1H/13C/19F NMR confirms regiochemistry and absence of diastereomers (e.g., δ 7.75–7.25 ppm for Fmoc aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 513.32 for iodine-substituted analogs) .

- HPLC-MS: Detects trace impurities (<0.1%) using C18 columns and gradient elution .

Q. How can biological activity assays be designed for derivatives of this compound?

- Target Binding Studies: Use surface plasmon resonance (SPR) to measure affinity for proteins like p53 .

- Cellular Uptake Assays: Label with fluorescent tags (e.g., FITC) and quantify via flow cytometry .

- Dose-Response Analysis: Determine IC50 values in enzyme inhibition assays (e.g., kinase activity) .

Q. How should contradictory data on toxicity and environmental impact be addressed?

While acute toxicity is documented (H302, H315), chronic and ecological data are incomplete. Mitigation strategies include:

Q. What strategies resolve discrepancies in reaction yields across studies?

- Parameter Mapping: Systematically vary pH (6.5–8.5), temperature, and solvent ratios to identify optimal conditions .

- Byproduct Analysis: Use LC-MS to trace side reactions (e.g., hydrolysis of DNP groups) and adjust protecting group strategies .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s photostability?

Q. Why do similar Fmoc-amino acids show divergent bioactivity profiles?

- Steric Effects: Bulky substituents (e.g., 2,4-dinitrophenyl) may hinder target binding compared to smaller groups (e.g., 4-fluorophenyl) .

- Electronic Modulation: Electron-withdrawing groups (e.g., NO2) alter charge distribution, affecting interactions with hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.